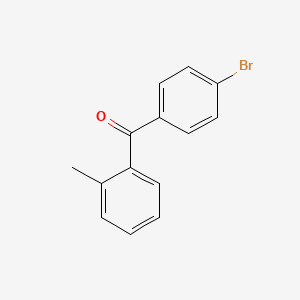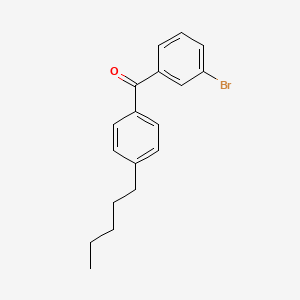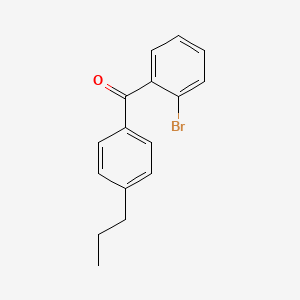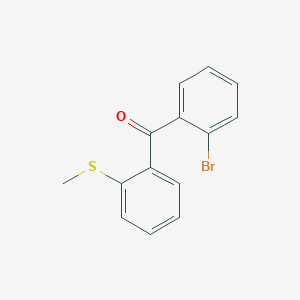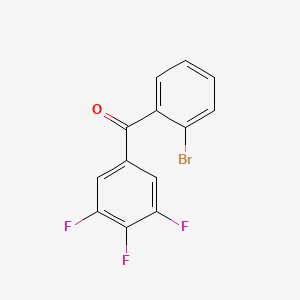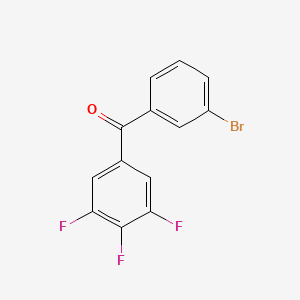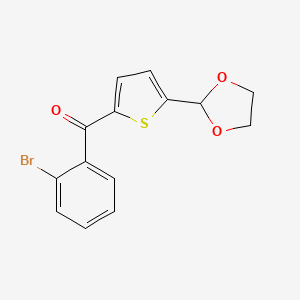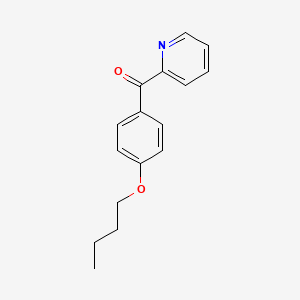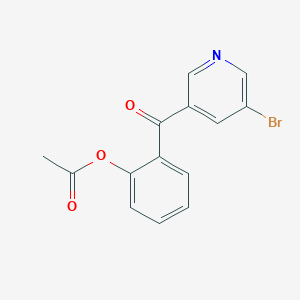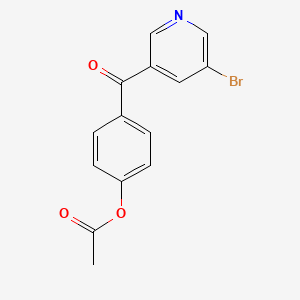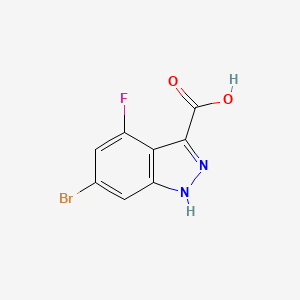
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and fluorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ , which plays a role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of 2-bromo-4-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the indazole core. The carboxylic acid group can then be introduced through subsequent reactions.
Another approach involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can facilitate the formation of the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize byproducts and improve yields.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can facilitate coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce amides or esters.
Scientific Research Applications
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can serve as a building block for the synthesis of novel pharmaceuticals.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Indazole derivatives can be incorporated into materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: This compound has a similar indazole core but with an aldehyde group instead of a carboxylic acid.
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: This ester derivative has a methyl ester group in place of the carboxylic acid.
4-Fluoro-1H-indazole-3-carboxylic acid: This compound lacks the bromine substituent but retains the indazole core and carboxylic acid group.
Uniqueness
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-62-7 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

